3-(Tetrazol-1-yl)pyridine

Photochemistry Matrix Isolation Spectroscopy Reaction Mechanism

Researchers requiring regioisomerically pure, predictable building blocks face supply inconsistency and isomer contamination. 3-(Tetrazol-1-yl)pyridine (CAS 148806-67-1) eliminates these risks with: • Clean photolysis to a single pyridin-3-ylcarbodiimide photoproduct, unlike 2-isomer mixtures • Well-characterized weak CYP2A6 inhibition (IC50 408 µM) as a negative control for HTS • Near-planar cation geometry (dihedral ~5°) enabling rational crystal engineering and MOF design

Molecular Formula C6H5N5
Molecular Weight 147.14 g/mol
CAS No. 148806-67-1
Cat. No. B133530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Tetrazol-1-yl)pyridine
CAS148806-67-1
SynonymsPyridine, 3-(1H-tetrazol-1-yl)- (9CI)
Molecular FormulaC6H5N5
Molecular Weight147.14 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)N2C=NN=N2
InChIInChI=1S/C6H5N5/c1-2-6(4-7-3-1)11-5-8-9-10-11/h1-5H
InChIKeyJQGKKTUHZXGATO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Tetrazol-1-yl)pyridine: Pyridyl-Tetrazole Building Block


3-(Tetrazol-1-yl)pyridine (CAS 148806-67-1), also known as 3-(1H-tetrazol-1-yl)pyridine, is a heterocyclic building block with the molecular formula C₆H₅N₅ and a molecular weight of 147.14 g/mol . It comprises a pyridine ring substituted at the 3-position with a 1H-tetrazole ring. The tetrazole moiety is a well-established bioisostere of the carboxylic acid group, potentially enhancing metabolic stability and membrane permeability in drug candidates [1]. This compound serves as a versatile ligand in coordination chemistry and a key scaffold in medicinal chemistry, owing to its multiple nitrogen donor atoms (the pyridine nitrogen and tetrazole N2/N3 atoms) that enable diverse coordination modes, including the formation of three-dimensional frameworks .

Heterocyclic building block for medicinal chemistry
Tetrazole as carboxylic acid bioisostere
Versatile N-donor ligand for coordination frameworks

Why 3-(Tetrazol-1-yl)pyridine Cannot Be Substituted


While tetrazoles and pyridines are common in many research areas, substituting 3-(tetrazol-1-yl)pyridine with a seemingly similar isomer, such as the 2- or 4-substituted analog or a tetrazol-5-yl variant, can drastically alter or completely abolish the desired function. The specific 3-position substitution pattern dictates the molecular geometry, electronic distribution, and coordination behavior, which are critical for target binding, self-assembly, or photochemical outcomes [1]. As detailed below, even subtle changes in regioisomerism lead to quantifiable differences in biological activity, supramolecular architecture, and photochemical reaction pathways, underscoring the non-interchangeable nature of this specific compound in research and development pipelines [1].

Regioisomer mismatch

2- or 4-substituted isomers alter geometry and electronic distribution, which may affect target binding or self-assembly.

Photochemical divergence

2-(tetrazol-5-yl) isomer yields a complex product mixture under UV, whereas the 3-(tetrazol-1-yl) isomer forms a single photoproduct.

Coordination geometry shift

Isomeric ligands produce distinct bond lengths and angles in metal complexes, altering material properties.

Evidence Comparison: 3-(Tetrazol-1-yl)pyridine vs. Analogs


Photochemical Pathway: 3- vs. 2-Tetrazolylpyridine

The photochemical behavior of tetrazolylpyridines is highly dependent on the substitution pattern. Under identical cryogenic matrix isolation conditions (Argon, 10 K), 3-(tetrazol-1-yl)pyridine (P3T) undergoes photolysis to yield exclusively pyridin-3-ylcarbodiimide. In contrast, the 2-(tetrazol-5-yl)pyridine (PT) isomer proceeds via two distinct pathways: one leading to the expected carbodiimide and a second, unique pathway resulting in the formation of 1-cyclopenta-2,4-dienylketenimine [1].

Photochemical Pathway
Head-to-head
P3T: exclusive pyridin-3-ylcarbodiimide
PT: additional ketenimine product
Supports predictable photoprobe design
Ar matrix, 10 K, UV irradiation
Photochemistry Matrix Isolation Spectroscopy Reaction Mechanism

CYP2A6 Inhibition vs. Known Inhibitors

In a screen of 95 compounds against human cytochrome P450 2A6 (CYP2A6), 3-(tetrazol-1-yl)pyridine exhibited an IC₅₀ of 408 µM. This value can be compared to known CYP2A6 inhibitors to contextualize its potency. For instance, the clinically relevant inhibitor pilocarpine has a reported IC₅₀ of approximately 15 µM, while methoxsalen, a potent mechanism-based inhibitor, shows an IC₅₀ in the sub-micromolar range [2]. 3-(Tetrazol-1-yl)pyridine also showed no significant inhibition of alkaline phosphatase (IC₅₀ > 100 µM) [1].

CYP2A6 Inhibition
Cross-study comparable
IC₅₀ 408 µM
Low-potency inhibitor; useful as negative control
Pilocarpine IC₅₀ ≈ 15 µM, methoxsalen
Cu(II) Complex Geometry
Head-to-head
L2: square-pyramidal Cu₂Cl₂ dimer
L3: isostructural but distinct bond metrics
Isomer-dependent coordination fine-tuning
X-ray crystallography at RT
Solid-State Planarity
Cross-study comparable
Dihedral angle 4.94° (Cl⁻ salt)
6.30° (NO₃⁻ salt)
Near-planar conformation sensitive to counterion
Single-crystal XRD, low temperature
Enzymology Drug Metabolism Cytochrome P450

Cu(II) Complex Geometry: Impact of Isomerism

The regioisomerism of pyridyl-tetrazole ligands directly influences the geometry of their resulting metal complexes. When reacted with CuCl₂·2H₂O, the ligand 2-(6′′-bromohexyl-(1-tetrazol-5-yl)pyridine (L2) forms complex 1, which features a central Cu₂Cl₂ dimeric core with each Cu(II) in a square-pyramidal geometry. Its isomer, 2-(6′′-bromohexyl-(2-tetrazol-5-yl)pyridine (L3), under identical conditions yields complex 2, which is isostructural but displays subtle differences in bond lengths and angles, indicating an isomer-dependent fine-tuning of the coordination environment [1].

Cu(II) Complex Geometry
Head-to-head
L2: square-pyramidal Cu₂Cl₂ dimer
L3: isostructural but distinct bond metrics
Isomer-dependent coordination fine-tuning
X-ray crystallography at RT
Coordination Chemistry Supramolecular Chemistry Isomer-Dependent Properties

Solid-State Planarity: Chloride vs. Nitrate Salts

The solid-state conformation of the 3-(tetrazol-1-yl)pyridine moiety is highly planar in its protonated form. In the crystal structure of 3-(tetrazol-1-yl)pyridinium chloride (C₆H₇N₆⁺·Cl⁻), the pyridine and tetrazole rings are essentially coplanar, with a dihedral angle of only 4.94(15)° for one cation and 5.41(14)° for the second in the asymmetric unit [1]. This is in contrast to the nitrate salt, where a slightly larger dihedral angle of 6.30(6)° is observed [2].

Solid-State Planarity
Cross-study comparable
Dihedral angle 4.94° (Cl⁻ salt)
6.30° (NO₃⁻ salt)
Near-planar conformation sensitive to counterion
Single-crystal XRD, low temperature
Crystallography Solid-State Chemistry Supramolecular Assembly

Target Applications of 3-(Tetrazol-1-yl)pyridine


Predictable Photochemical Probes

Researchers developing photopatternable materials or light-activated molecular probes can leverage the clean photolysis of 3-(tetrazol-1-yl)pyridine. As demonstrated, it yields a single, well-defined photoproduct (pyridin-3-ylcarbodiimide), unlike the 2-(tetrazol-5-yl) isomer, which generates a complex product mixture [1]. This predictability is essential for applications requiring precise spatial or temporal control over a chemical transformation.

CYP2A6 Assay Probes

In the field of drug metabolism and pharmacokinetics (DMPK), there is a need for specific probe substrates and inhibitors to study individual cytochrome P450 isoforms. The demonstrated weak inhibition of CYP2A6 (IC₅₀ = 408 µM) and lack of activity against alkaline phosphatase (IC₅₀ > 100 µM) by 3-(tetrazol-1-yl)pyridine [1] makes it a useful tool compound. It can serve as a negative control or a scaffold for developing more potent, isoform-selective inhibitors, particularly in high-throughput screening (HTS) campaigns where low background inhibition is a critical assay requirement.

Crystal Engineering and Functional MOFs

The inherent near-planarity of the 3-(tetrazol-1-yl)pyridinium cation (dihedral angle ~5°) and its ability to participate in strong hydrogen-bonding networks [1] make it an excellent tecton for crystal engineering. Furthermore, the predictable coordination behavior of its derivatives, which is distinct from its 2-yl isomers [2], allows for the rational design of novel MOFs and coordination polymers. This is particularly relevant for applications in gas storage, separation, and heterogeneous catalysis, where the pore structure and metal environment are defined by the ligand's precise geometry.

Application
Selection Property
Validation Focus
Photochemical Probes
Regioisomer-controlled photolysis
Single-photoproduct pathway confirmation
CYP2A6 Assay Tools
Low CYP2A6 inhibition
Enzyme inhibition profiling (off-target screening)
Crystal Engineering
Planar tecton with predictable coordination
Coordination geometry and supramolecular packing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Tetrazol-1-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.